molecular formula C17H12F2O2 B12340701 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one

Cat. No.: B12340701
M. Wt: 286.27 g/mol
InChI Key: MGHFGSGYLQNPKD-UKTHLTGXSA-N
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Description

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is an organic compound that features a benzylidene group attached to a dihydroindenone core, with a difluoromethoxy substituent on the benzylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or alkanes.

    Substitution: Produces halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Difluoromethoxy)benzylidene)-2,3-dihydro-1h-inden-1-one is unique due to its specific structural features, such as the difluoromethoxy group and the dihydroindenone core, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H12F2O2

Molecular Weight

286.27 g/mol

IUPAC Name

(2E)-2-[[4-(difluoromethoxy)phenyl]methylidene]-3H-inden-1-one

InChI

InChI=1S/C17H12F2O2/c18-17(19)21-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)20/h1-9,17H,10H2/b13-9+

InChI Key

MGHFGSGYLQNPKD-UKTHLTGXSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)OC(F)F

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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